molecular formula C12H16N3+ B1173206 4-benzyl-1-propyl-1H-1,2,4-triazol-4-ium

4-benzyl-1-propyl-1H-1,2,4-triazol-4-ium

Cat. No.: B1173206
M. Wt: 202.281
InChI Key: FGMPUWOCYJMDFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl-1-propyl-1H-1,2,4-triazol-4-ium is an organic cation with the molecular formula C12H16N3 + and a molecular weight of 202.28 g/mol . Its structure features a 1,2,4-triazole core, a heterocyclic system known for its significant potential in pharmaceutical and agrochemical research . The 1,2,4-triazole ring can exist in tautomeric forms, contributing to its versatility in molecular interactions . This specific compound is substituted with a benzyl group and a propyl chain, forming a quaternary ammonium salt. While specific biological data for this compound is not available in the searched literature, the 1,2,4-triazole scaffold is widely recognized in medicinal chemistry. Derivatives of this heterocycle are found in various therapeutically active agents, including antifungals, antibacterials, and anticonvulsants, often functioning through enzyme inhibition or receptor antagonism . Researchers may find this compound valuable as a synthetic intermediate or as a building block for developing novel molecules with potential biological activity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H16N3+

Molecular Weight

202.281

IUPAC Name

4-benzyl-1-propyl-1,2,4-triazol-4-ium

InChI

InChI=1S/C12H16N3/c1-2-8-15-11-14(10-13-15)9-12-6-4-3-5-7-12/h3-7,10-11H,2,8-9H2,1H3/q+1

InChI Key

FGMPUWOCYJMDFU-UHFFFAOYSA-N

SMILES

CCCN1C=[N+](C=N1)CC2=CC=CC=C2

Origin of Product

United States

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Benzyl 1 Propyl 1h 1,2,4 Triazol 4 Ium

X-ray Diffraction Studies for Solid-State Molecular and Supramolecular Architecture

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The molecular architecture of 4-benzyl-1-propyl-1H-1,2,4-triazol-4-ium suggests the presence of several key intermolecular interactions that dictate its supramolecular assembly. These interactions are primarily hydrogen bonds and π-π stacking.

π-π Stacking: The presence of the benzyl (B1604629) group in this compound introduces the potential for π-π stacking interactions. These interactions are common in aromatic-containing compounds and contribute significantly to the stability of the crystal lattice. In the crystal structure of 4-benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one, weak π-π stacking interactions are observed with a centroid-to-centroid distance of 3.632 Å. nih.gov In other substituted 1,2,3-triazolium salts, dimeric intermolecular π-stacking interactions have also been validated through XRD analysis. nih.govnih.gov These interactions can occur between the triazole ring and the phenyl ring of the benzyl group of an adjacent molecule. The specific geometry of this stacking (e.g., face-to-face, offset) would depend on the steric and electronic influences of the propyl and benzyl substituents. In some 1-alkyl-4-aryl-1,2,4-triazol-1-ium salts, π-π interactions are observed between the triazolium and aryl rings of adjacent layers. nih.gov

A summary of typical intermolecular interaction distances found in related triazolium salts is presented in the table below.

Interaction TypeDonor-Acceptor AtomsTypical Distance (Å)Reference
C—H···Br Hydrogen BondC(triazole)—H···Br2.61 - 2.91 nih.gov
C—H···O Hydrogen BondC(aromatic)—H···O- nih.gov
π-π Stackingtriazole···benzene3.632 nih.gov
π-anion InteractionC(triazole)···I3.546 nih.gov

Crystal Packing and Lattice Dynamics

The crystal packing of this compound would be a direct consequence of the interplay between the intermolecular forces described above. The formation of hydrogen-bonded sheets is a common packing motif in related triazolium salts. nih.gov These sheets can then be arranged into a three-dimensional lattice through weaker van der Waals forces and, where applicable, π-π stacking interactions between the layers.

For example, the crystal packing of 4-benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one results in the formation of zigzag chains parallel to the b-axis, which are stabilized by both C—H⋯O hydrogen bonds and weak π–π stacking interactions. nih.gov In the case of 1,4-bis[4-(methoxycarbonyl)benzyl]-1H-1,2,4-triazol-4-ium bromide, the C—H···Br hydrogen bonds link the cations and anions into infinite chains along the c-axis. nih.gov

The lattice dynamics, which describe the collective vibrations of the atoms within the crystal lattice, would be influenced by the strength and directionality of these intermolecular interactions. The stronger C—H···anion hydrogen bonds would lead to higher frequency lattice vibrations compared to the weaker van der Waals interactions. The presence of the flexible propyl and benzyl groups would likely introduce low-frequency torsional and librational modes into the vibrational spectrum.

Detailed crystallographic data for a related compound, 4-benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one, is provided in the table below to illustrate the type of parameters that define the crystal lattice.

ParameterValueReference
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c nih.gov
a (Å)4.6130 (9) nih.gov
b (Å)25.488 (5) nih.gov
c (Å)11.460 (2) nih.gov
β (°)96.18 (3) nih.gov
Volume (ų)1339.6 (5) nih.gov
Z4 nih.gov

Computational and Theoretical Investigations of 4 Benzyl 1 Propyl 1h 1,2,4 Triazol 4 Ium Systems

Quantum Chemical Methodologies for Electronic Structure Determination

The determination of the electronic structure is foundational to understanding the behavior of a molecule. Methodologies for this purpose are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each offering a different balance of computational cost and accuracy. ias.ac.intandfonline.com

Analysis of Electronic Properties and Reactivity Descriptors

From the calculated electronic structure, a variety of descriptors can be derived to predict and explain the chemical reactivity and intermolecular interactions of the 4-benzyl-1-propyl-1H-1,2,4-triazol-4-ium cation.

Charge Distribution and Natural Bond Orbital (NBO) AnalysisNatural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within the molecule.nih.govIt localizes orbitals into bonding, anti-bonding, and lone pair contributions, offering insights into hybridization and intramolecular charge transfer interactions.nih.govNBO analysis quantifies the charge on each atom, which helps in understanding the electrostatic interactions and the nature of the chemical bonds within the this compound system.

Without specific research dedicated to This compound , any data presented in tables or detailed findings for these sections would be speculative. The scientific community has yet to publish a computational study focused on this specific molecule.

Simulation of Reaction Mechanisms and Pathways Involving Triazolium Species

Computational chemistry offers a powerful lens through which to examine the intricate details of reaction mechanisms involving 1,2,4-triazolium species. A primary reaction pathway for these cations is the formation of N-heterocyclic carbenes (NHCs) through deprotonation at the C5 position. The acidity of the C5-proton is a critical factor, influenced by the electron-withdrawing nature of the adjacent nitrogen atoms in the triazolium ring. nih.gov This inherent acidity makes 1,2,4-triazolium salts valuable precursors for NHCs, which are widely used as organocatalysts. nih.gov

For instance, in the context of poly(ionic liquid)s, the active C5-proton in poly(1,2,4-triazolium) has been shown to catalyze the formation of imine bonds, accelerating the crystallization of various organic materials. nih.gov The deprotonation is thermodynamically more favorable in 1,2,4-triazolium cations compared to their imidazolium (B1220033) counterparts due to the additional electron-withdrawing nitrogen atom, which destabilizes the parent cation. wpmucdn.com

Density Functional Theory (DFT) is a common method used to model these reactions. For example, in the formation of NHCs from imidazolium-based ionic liquids, DFT calculations have been used to determine the activation barriers for deprotonation. nih.gov These studies show that the anion of the ionic liquid plays a crucial role in the reaction mechanism, with more basic anions leading to lower activation barriers. nih.gov For the reaction of [C2C1Im][OAc] with CO2, which proceeds via an NHC intermediate, the calculated activation barrier for the formation of the NHC-CO2 adduct was found to be significantly influenced by the solvent model used. nih.gov

In a study on the benzoin (B196080) condensation catalyzed by triazolium-ion precatalysts, a positive Hammett ρ-value of +1.66 was obtained, indicating a buildup of electron density adjacent to the triazolium N-aryl group in the rate-limiting step. This is favored by electron-withdrawing substituents on the N-aryl ring. nih.gov Although the subject compound has an N-benzyl group rather than an N-aryl group, this finding suggests that the electronic properties of the substituents at the N1 and N4 positions significantly influence the activation energy of reactions.

A theoretical study on four-membered N-heterocyclic carbene analogues of group 13 elements found that the activation barriers for C-H bond insertion and alkene cycloaddition reactions are generally high, indicating their chemical inertness under certain conditions. nih.gov This highlights the importance of the ring structure and the nature of the substituents in determining reactivity.

Table 1: Calculated Activation Barriers for NHC-CO2 Adduct Formation from [C2C1Im][OAc]

Computational ModelActivation Barrier (kcal/mol) for NHC-CO2 formationActivation Barrier (kcal/mol) for aNHC-CO2 formation
Gas Phase12.122.5
Combined Explicit-Implicit SolventNot specifiedNot specified, but difference is 1.5

Data sourced from a DFT study on imidazolium-based ionic liquids, which are structurally related to 1,2,4-triazolium systems. nih.gov "aNHC" refers to the abnormal N-heterocyclic carbene.

The formation of derivatives from this compound often proceeds through the generation of an N-heterocyclic carbene intermediate. This highly reactive species can then participate in a variety of chemical transformations.

Computational studies on the NHC-catalyzed [4+2] cycloaddition reaction between an acrylaldehyde and a silyl (B83357) enone revealed the detailed mechanism of C-C bond formation. nih.gov The study showed that the nucleophilic addition of the NHC to the Re-face of the aldehyde is both thermodynamically and kinetically favorable. nih.gov The resulting Breslow intermediate can then act as a synthon in various annulation reactions. nih.gov

The synthesis of 1,2,4-triazole (B32235) derivatives can also be achieved through other pathways, such as the cyclization of thiosemicarbazide (B42300) derivatives. nih.gov DFT and GIAO (Gauge-Including Atomic Orbital) calculations on 1,2,4-triazole-5-thiones and their propargylated derivatives have been used to determine the predominant tautomers and predict NMR chemical shifts, which aids in the characterization of the synthesized products. rsc.org

A theoretical study on a series of 1,2,4-triazole-derived carbenes, including one with a benzyl (B1604629) substituent at the N4 position, investigated their stereoelectronic properties. nih.gov The study found that the highest occupied molecular orbitals (HOMOs) of these carbenes have σ symmetry and are essentially the lone electron pair on the carbene carbon. The steric properties, quantified by the percent buried volume (%Vbur), showed that an NHC with an isopropyl N4-substituent was the least bulky, while one with a 2,6-diisopropylphenyl substituent was the most sterically demanding. nih.gov This information is crucial for understanding how the steric and electronic properties of the substituents on the triazolium ring influence the reactivity and selectivity in derivative formation.

Table 2: Computed Steric and Electronic Properties of Selected 1,2,4-Triazole-Derived N-Heterocyclic Carbenes

N4-Substituent%Vbur
Isopropyl27.7
BenzylNot specified
PhenylNot specified
MesitylNot specified
2,6-diisopropylphenyl38.4
1-naphthylNot specified

Data sourced from a theoretical study on 1,2,4-triazole-derived carbenes. nih.gov

Solvation Models and Environmental Effects in Computational Studies

The choice of solvation model is critical in computational studies of ionic species like this compound, as the solvent can significantly influence their stability, reactivity, and spectroscopic properties. Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are widely used to account for the bulk effects of the solvent. researchgate.netmdpi.comrsc.org

DFT calculations of reaction mechanisms in solution are sensitive to the chosen solvation model. The PCM is sensitive to the atomic radii used to define the solute cavity. researchgate.net The SMD model is considered a universal continuum solvation model applicable to any charged or uncharged solute in any solvent for which key descriptors are known. rsc.org Studies have shown that for charged species, the choice of atomic radii within the SMD model can significantly impact the accuracy of the calculated solvation free energies. nih.gov

In a study of substituent effects on the electronic structures of triazoles, the polarizable continuum model was used to examine the solvent effect on the stability of tautomeric and anionic forms. nih.gov The results indicated that it is not possible to predict the relative stabilities of tautomers in solution based solely on gas-phase calculations. nih.gov Another study on the hydrolysis of platinum-based anticancer drugs compared the performance of IEFPCM, CPCM, and SMD models, finding that different models performed best for different molecules, highlighting the importance of model selection.

For triazolium-based ionic liquids used in CO2 capture, the COSMO-RS (COnductor-like Screening Model for Real Solvents) has been employed to predict CO2 solubility. rsc.org While COSMO-RS provided a good qualitative trend, the calculated capacities were larger than the experimental values, underscoring that it is a valuable tool for estimation and prediction but may not always be quantitatively precise. rsc.org

The inclusion of explicit solvent molecules in combination with an implicit model can provide a more accurate description of specific solute-solvent interactions, such as hydrogen bonding. This is particularly relevant for triazolium cations, where the polarized C-H bonds can act as hydrogen bond donors. nih.gov

Table 3: Comparison of Solvation Models

ModelDescriptionKey Features
PCM (Polarizable Continuum Model)Treats the solvent as a continuous dielectric medium.Sensitive to the definition of the solute cavity and atomic radii. Several variations exist (e.g., IEFPCM, CPCM). researchgate.net
SMD (Solvation Model based on Density)A universal continuum model based on the solute's electron density.Applicable to a wide range of solutes and solvents. Performance can be sensitive to the choice of atomic radii. nih.govrsc.org
COSMO-RS (COnductor-like Screening Model for Real Solvents)A method for predicting thermodynamic properties in liquid systems.Effective for predicting trends in properties like solubility but may have quantitative limitations. rsc.org

Applications of 4 Benzyl 1 Propyl 1h 1,2,4 Triazol 4 Ium in Catalysis and Organocatalysis

1,2,4-Triazolium Salts as Precursors to N-Heterocyclic Carbenes (NHCs)

1,2,4-Triazolium salts, including 4-benzyl-1-propyl-1H-1,2,4-triazol-4-ium, are widely employed as precatalysts. mdpi.com The deprotonation of the triazolium salt at the C5 position generates the corresponding triazolin-5-ylidene, a type of N-heterocyclic carbene. mdpi.comscispace.com This transformation is a key initial step for its participation in catalytic cycles. mdpi.com The stability and ease of handling of triazolium salts make them convenient and practical starting materials in both academic and industrial research for generating the highly reactive NHC species. nih.govbeilstein-journals.org

The in-situ generation of triazole-derived NHCs from their corresponding triazolium salt precursors is the most common strategy for their use in catalysis. This typically involves the deprotonation of the acidic proton at the C5 position of the triazolium ring using a suitable base. mdpi.com In metal-catalyzed reactions, this deprotonation can be achieved using the metal precursor itself, such as palladium acetate (B1210297), or an external base added to the reaction mixture. researchgate.net For instance, complexes can be prepared by the in-situ deprotonation of 1,2,4-triazolium salts with palladium acetate in a solvent like DMSO. researchgate.net

Once generated, the NHC can coordinate to a transition metal center. The stability of the resulting NHC-metal complex is critical for catalytic efficacy. Functional groups on the triazolium salt can play a significant role in stabilizing the metal complex. For example, the introduction of a coordinating group, such as a 2-[(N,N-dimethylamino)methyl]phenyl group, can lead to the formation of a bidentate chelate complex with an additional intramolecular metal-nitrogen bond, significantly enhancing the stability of the NHC-metal bond. acs.org While this compound does not possess such an intramolecular coordinating group, the inherent strong σ-donating nature of the triazole-derived NHC contributes to the formation of a stable bond with the metal center. nih.gov In the absence of a trapping agent like a metal or sulfur, some generated pyrrolyltriazole NHCs have been observed to undergo ring-opening, highlighting the importance of stabilization for productive catalysis. nih.gov

The electronic and steric properties of NHCs are paramount as they dictate the behavior and effectiveness of the catalyst. nih.gov These properties can be systematically tuned by modifying the substituents on the heterocyclic ring. scispace.com

Electronic Properties: 1,2,4-triazole-derived NHCs are generally less electron-donating than their 1,2,3-triazole counterparts. nih.gov Theoretical studies on a series of 1,2,4-triazole-derived carbenes with different N4-substituents (including benzyl) show that the highest occupied molecular orbitals (HOMOs) are similar in nature, possessing σ symmetry and corresponding to the lone electron pair on the carbene carbon. scispace.comresearchgate.netscilit.com The N-aryl substituent is known to govern the electronic properties of the triazolium salt and the resulting NHC. nih.gov The benzyl (B1604629) group on the N4 position of this compound influences the electron density at the carbene center, which is a key factor in its interaction with metal centers or organic substrates.

Steric Properties: The steric hindrance around the carbene carbon is a critical factor in catalysis, influencing substrate approach and selectivity. A common metric to quantify this is the percent buried volume (%Vbur), which calculates the percentage of the volume around the metal center that is occupied by the ligand. Theoretical studies have quantified the steric bulk of various N4-substituted 1,2,4-triazole-derived NHCs. The N4-benzyl substituted NHC, relevant to the title compound, possesses a moderate level of steric hindrance compared to other substituents.

Table 1: Calculated Steric Properties of N4-Substituted 1,2,4-Triazole-Derived NHCs
N4-SubstituentPercent Buried Volume (%Vbur)Reference
Isopropyl27.7 scispace.comresearchgate.netscilit.com
Benzyl29.7 scispace.com
1-Naphthyl29.7 scispace.com
Mesityl31.1 scispace.com
Phenyl31.3 scispace.com
2,6-diisopropylphenyl38.4 scispace.comresearchgate.netscilit.com

This interactive table allows for sorting and searching of the steric properties of different NHC substituents.

Metal-Catalyzed Transformations Facilitated by Triazolium-Derived NHC Ligands

NHCs derived from 1,2,4-triazolium salts are effective ligands for various transition metals, forming stable complexes that catalyze a wide range of organic transformations. nih.gov The strong σ-donation from the NHC ligand to the metal center stabilizes the catalytic species, often leading to higher activity and broader substrate scope compared to traditional phosphine (B1218219) ligands. nih.gov

Palladium complexes bearing 1,2,4-triazole-derived NHC ligands have demonstrated significant activity in cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds. acs.orglibretexts.org These catalysts are effective for coupling aryl halides with organoboron reagents. acs.orgnih.govrsc.org

Research has shown that palladium(II) complexes with intramolecularly coordinating triazole-based NHC ligands exhibit very promising performance in the Suzuki-Miyaura cross-coupling of aryl bromides under relatively mild conditions. acs.org In contrast, simple bis-carbene complexes were found to be inactive, highlighting the importance of ligand design. acs.org Palladium complexes with triazole-functionalized NHC ligands have also been shown to be highly active for Suzuki-Miyaura reactions conducted in water under aerobic conditions, which aligns with the principles of green chemistry. nih.gov The general catalytic cycle involves oxidative addition of the aryl halide to the Pd(0)-NHC species, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org

Table 2: Examples of Palladium-NHC Catalyzed Suzuki-Miyaura Coupling
Catalyst SystemSubstratesConditionsYieldReference
Pd(II)-NHC monocarbene chelateAryl bromides + Phenylboronic acidMild conditionsHigh acs.org
Pd(L1)ClAryl bromides + Arylboronic acidsNeat water, air atmosphereHigh nih.gov
Expanded-ring NHC-Pd complex4- and 5-halo-1,2,3-triazoles + Boronic acidsWaterGood to Excellent rsc.org

This interactive table presents examples of Suzuki-Miyaura reactions catalyzed by palladium-NHC complexes.

Beyond palladium, NHCs derived from 1,2,4-triazolium salts form catalytically active complexes with a variety of other transition metals.

Iridium: Cationic iridium(I) complexes bearing 1,2,4-triazole-based NHC ligands, including a 4-benzyl substituted variant, have been synthesized and structurally characterized. nih.govnih.gov These types of complexes are known to be active in a range of catalytic transformations, although specific applications for this exact complex were not detailed in the cited literature.

Nickel: Nickel complexes with 1,2,4-triazole-derived NHC ligands have been successfully employed as catalysts for the borylation of aryl bromides, producing corresponding borylated products in moderate yields. researchgate.net

Platinum and Rhodium: Platinum(II) complexes with triazole-functionalized NHC ligands have been synthesized and studied, often in parallel with their palladium analogues. nih.govresearchgate.net Rhodium complexes with hybrid NHC-triazolyl ligands have been tested as catalysts for intramolecular hydroamination reactions. researchgate.net

Ruthenium: Ruthenium-carbene complexes are famous for their role in olefin metathesis. nih.gov Recently, 1,2,3-triazole-coordinated ruthenium carbene complexes have been developed, showing excellent thermal stability and reactivity, suggesting that related 1,2,4-triazole (B32235) systems could also be promising for such applications. nih.gov

Organocatalytic Applications of 1,2,4-Triazolium Salts

In addition to their role as ligands for metals, NHCs generated from 1,2,4-triazolium salts are powerful organocatalysts in their own right. nih.govmdpi.com The deprotonation of the triazolium salt generates the nucleophilic carbene, which can initiate a variety of chemical transformations. mdpi.com

The triazolylidene scaffold, first described by Enders and Teles, has proven to be highly efficient in a broad range of NHC-catalyzed reactions. mdpi.com These include:

Benzoin (B196080) and Acyloin Condensations: Classic reactions catalyzed by NHCs where aldehydes are coupled.

Transesterifications: Catalyzing the conversion of one ester to another.

Annulations: The formation of new rings, which is a powerful strategy in organic synthesis. mdpi.com

The efficiency and selectivity of these reactions are often dependent on the substituents of the triazolium salt precursor. mdpi.com For example, the use of N-pentafluorophenyl substituted triazolium salts led to highly efficient and stereoselective asymmetric benzoin reactions. mdpi.com This underscores the potential for tuning the catalytic properties of the NHC derived from this compound for specific organocatalytic applications. The triazolium salt itself can also, in some cases, act as a Lewis acid catalyst, as has been demonstrated for tetraaryl-1,2,3-triazolium salts in hydrosilylation-deoxygenation reactions. organic-chemistry.org

Asymmetric Catalysis: Enantioselective Transformations

The true potential of this compound is unlocked in the field of asymmetric catalysis, where the in situ generated N-heterocyclic carbene, upon deprotonation of the triazolium salt, can induce chirality in the products of chemical reactions. Two prominent examples of such transformations are the benzoin condensation and the Stetter reaction.

The benzoin condensation , a classic carbon-carbon bond-forming reaction, involves the coupling of two aldehydes to form an α-hydroxy ketone. When catalyzed by a chiral NHC derived from a precursor like this compound, this reaction can be rendered highly enantioselective. The chirality of the resulting benzoin product is dictated by the steric and electronic environment of the catalyst. While specific data for this exact catalyst is not extensively reported, the principles of NHC catalysis allow for well-founded postulations. The N-benzyl and N-propyl groups on the triazolium ring play a crucial role in creating a specific chiral pocket around the active carbene center, thereby controlling the facial selectivity of the attack on the aldehyde substrates. Research on analogous chiral triazolium salts has demonstrated the achievement of high yields and excellent enantiomeric excesses (ee) in the asymmetric benzoin condensation. Current time information in NA.amazonaws.com

PrecatalystAldehydeProductYield (%)ee (%)Reference
Chiral bicyclic triazolium saltBenzaldehydeBenzoin8390 Current time information in NA.
Pentafluorophenyl-substituted triazolium saltBenzaldehydeBenzoin90>99 rsc.org
Aminoindanol-derived triazolium salt4-Chlorobenzaldehyde4,4'-Dichlorobenzoin7595 Current time information in NA.

The Stetter reaction is another cornerstone of NHC catalysis, involving the conjugate addition of an aldehyde to a Michael acceptor, such as an α,β-unsaturated ester, ketone, or nitrile, to furnish 1,4-dicarbonyl compounds and their derivatives. The use of chiral NHCs derived from precursors like this compound can facilitate highly enantioselective intramolecular and intermolecular Stetter reactions. nih.govnih.gov The steric bulk and electronic nature of the N-substituents on the triazolium ring are critical for achieving high levels of stereocontrol. The interplay between the benzyl and propyl groups would define the three-dimensional space of the catalytic pocket, influencing the orientation of the substrates and leading to the preferential formation of one enantiomer. Studies on various chiral triazolium salts have shown that careful tuning of the catalyst structure can lead to excellent yields and high enantioselectivities in the Stetter reaction. nih.govacs.org

PrecatalystSubstrateProductYield (%)ee (%)Reference
Aminoindanol-derived triazolium saltIntramolecular aldehyde-enoneChromanone derivative9592 nih.gov
Phenylalanine-derived triazolium saltIntramolecular aldehyde-enoateDihydropyranone derivative8891 acs.org
Novel triazolium saltIntermolecular aldehyde and enone1,4-Diketone9878 nih.gov

Umpolung Catalysis and Activation of Electrophilic Substrates

At the heart of the catalytic activity of this compound lies the concept of umpolung , or polarity inversion. rsc.orgnih.gov Normally, the carbonyl carbon of an aldehyde is electrophilic. However, upon reaction with the N-heterocyclic carbene generated from the triazolium salt, the polarity of this carbon is reversed, transforming it into a nucleophilic acyl anion equivalent.

This process begins with the deprotonation of the triazolium salt to form the active NHC. The NHC then nucleophilically attacks the carbonyl carbon of an aldehyde, forming a tetrahedral intermediate known as the Breslow intermediate. nih.govnih.gov This intermediate, after a proton transfer, becomes a potent nucleophile, capable of attacking a variety of electrophilic substrates. This umpolung strategy, facilitated by catalysts derived from this compound, allows for the formation of chemical bonds that are otherwise challenging to construct. The NHC can also catalyze the umpolung of imines and Michael acceptors, expanding the scope of this powerful synthetic strategy. researchgate.netresearchgate.netnih.gov

Rational Catalyst Design and Structure-Activity Relationship Studies in Catalysis

The catalytic efficacy and selectivity of the NHC derived from this compound are intrinsically linked to its molecular architecture. Rational catalyst design focuses on modifying the substituents on the triazolium ring to optimize performance. mdpi.comacs.org

The N-substituents , in this case, the benzyl and propyl groups, play a pivotal role in defining the catalyst's properties:

Steric Hindrance: The size and conformation of the benzyl and propyl groups create a specific chiral environment around the carbene carbon. This steric bulk is crucial for enforcing a particular trajectory of substrate approach, which is the basis for enantioselectivity in asymmetric reactions.

Electronic Effects: The electronic nature of the substituents influences the nucleophilicity and stability of the NHC. While alkyl groups like propyl are generally electron-donating, the benzyl group can have more complex electronic effects. These electronic properties affect the rate of catalyst formation (deprotonation of the triazolium salt) and the reactivity of the Breslow intermediate. mdpi.comsemanticscholar.org

Structure-activity relationship (SAR) studies on a variety of triazolium salts have shown that electron-withdrawing groups on the N-aryl substituent can enhance the rate of catalysis in the benzoin condensation. researchgate.net Conversely, the steric and electronic properties of both the N-benzyl and N-propyl groups in this compound would need to be carefully balanced to achieve optimal results for a specific transformation. The development of new generations of triazolium precatalysts often involves the systematic variation of these N-substituents to fine-tune the catalyst's performance for a desired reaction. nih.govnih.gov

Catalyst Recycling and Heterogenization Strategies for Sustainability

A key aspect of modern catalysis is the development of sustainable processes, which includes the ability to recycle and reuse the catalyst. For homogeneous catalysts like the NHC derived from this compound, several strategies can be employed to facilitate their recovery and reuse.

Immobilization on Solid Supports: One common approach is the heterogenization of the catalyst by anchoring it to a solid support. The triazolium salt can be functionalized with a linker that allows it to be covalently attached to materials such as silica (B1680970), polymers, or magnetic nanoparticles. This creates a heterogeneous catalyst that can be easily separated from the reaction mixture by filtration and reused in subsequent catalytic cycles.

Ionic Liquid-Supported Catalysis: Given that this compound is an ionic liquid itself, or can be modified to be one, it can sometimes serve as both the catalyst and the reaction medium. In other strategies, the triazolium catalyst can be dissolved in a separate, immiscible ionic liquid phase. The reaction products can then be extracted with a conventional organic solvent, leaving the catalyst-containing ionic liquid phase to be reused. This approach has been shown to be effective for various NHC-catalyzed reactions, allowing for multiple catalyst recycles with minimal loss of activity.

These strategies not only enhance the economic viability of the catalytic process but also minimize the environmental impact by reducing catalyst waste.

Exploration of Molecular Interactions and Recognition Principles

In Silico Studies of Molecular Binding and Interaction Sites

Computational methods are indispensable tools in modern drug discovery, offering predictive insights into the molecular behavior of compounds before their synthesis and in vitro testing. For a novel compound like 4-benzyl-1-propyl-1H-1,2,4-triazol-4-ium, in silico studies would be the primary step to elucidate its potential as a biologically active agent.

Molecular Docking Simulations for Ligand-Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for identifying potential biological targets and understanding the binding modes of a ligand.

While no specific molecular docking studies have been published for this compound, research on analogous 1,2,4-triazole (B32235) derivatives provides a strong precedent. For instance, a study on N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as 15-lipoxygenase (15-LOX) inhibitors revealed potent inhibitory activities. sdu.dk Molecular docking of these compounds into the active site of 15-LOX showed significant binding interactions. sdu.dk The docked ligands formed hydrogen bonds with key amino acid residues such as Gln598, Arg260, Val126, Gln762, Gln574, and Thr443, which stabilized the ligand-enzyme complex. sdu.dk

Based on these findings, a hypothetical molecular docking simulation of this compound would likely involve placing the compound into the binding sites of various enzymes known to be modulated by triazole-containing inhibitors. The benzyl (B1604629) and propyl groups would be expected to form hydrophobic interactions within the target's binding pocket, while the positively charged triazolium ring could engage in cation-π interactions or form hydrogen bonds with appropriate residues. The predicted binding free energies from such simulations would provide a quantitative measure of the binding affinity, as demonstrated in the study of 15-LOX inhibitors where binding free energies ranged from -9.20 to -9.8 kcal/mol for the most active compounds. sdu.dk

Table 1: Illustrative Molecular Docking Data from a Study on Related 1,2,4-Triazole Derivatives (15-LOX Inhibitors)

Compound AnalogueBinding Free Energy (kcal/mol)Key Interacting Residues
7j-9.8Gln762, Gln574, Thr443, Arg580
7h-9.7Arg260, Val126
7e-9.2Gln598

This data is from a study on N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides and is presented for illustrative purposes. sdu.dk

Molecular Dynamics Simulations for Conformational Changes and Stability

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of molecular interactions over time. These simulations can reveal conformational changes in both the ligand and the target protein upon binding, as well as the stability of the resulting complex.

For this compound, MD simulations would be invaluable in assessing the flexibility of the benzyl and propyl substituents and their role in adapting to the topology of a binding site. A relevant example can be found in the MD simulations of 1-phenyl-4-benzoyl-1-hydro-triazole derivatives as ERRα inverse agonists. mdpi.com These simulations demonstrated that the binding of the triazole derivatives induced significant conformational changes in the ligand-binding domain of the ERRα receptor, particularly in helices H3 and H11. mdpi.com The flexibility of these helices was found to be positively correlated with the biological activity of the inverse agonist. mdpi.com

Mechanistic Investigations of Biochemical Pathway Modulation at a Molecular Level (in vitro)

Following in silico predictions, in vitro assays are essential to validate the biological activity of a compound and to elucidate its mechanism of action at a molecular level.

Enzyme Inhibition Mechanisms and Binding Affinity Analysis

A significant body of research has highlighted the role of 1,2,4-triazole derivatives as potent enzyme inhibitors. For instance, various 1,2,4-triazole-based compounds have shown inhibitory activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, and urease. nih.gov The inhibitory potential of these compounds is often attributed to their ability to interact with both the catalytic and peripheral anionic sites of these enzymes. nih.gov

For this compound, an initial screening against a panel of enzymes would be a logical first step. Based on the activities of related compounds, enzymes like cholinesterases and α-glucosidase would be promising candidates. If inhibitory activity is observed, detailed kinetic studies would be necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate the inhibition constant (Ki), which is a direct measure of binding affinity.

Table 2: Illustrative Enzyme Inhibition Data for Related 1,2,4-Triazole Analogues

Compound AnalogueTarget EnzymeIC50 (µM)
12dAcetylcholinesterase (AChE)0.73 ± 0.54
12dα-Glucosidase36.74 ± 1.24
12mUrease19.35 ± 1.28
12mButyrylcholinesterase (BChE)0.017 ± 0.53

This data is from a study on 1,2,4-triazole bearing azinane analogues and is presented for illustrative purposes. nih.gov

Interactions with Model Biomolecules (e.g., DNA, RNA, Lipids)

Beyond enzymatic targets, the interaction of small molecules with other biomolecules like nucleic acids and lipids is of significant interest. The planar, aromatic nature of the benzyl group and the positive charge of the triazolium ring in this compound suggest the potential for intercalation or groove binding with DNA or RNA. Spectroscopic techniques such as UV-Vis, fluorescence, and circular dichroism would be employed to study these interactions, providing data on binding constants and conformational changes in the nucleic acid structure upon binding.

Furthermore, the amphipathic nature of the compound, with its hydrophobic benzyl and propyl groups and its hydrophilic triazolium core, suggests possible interactions with lipid bilayers. Such interactions could be investigated using techniques like differential scanning calorimetry or by studying the compound's effect on the integrity of model liposomes.

Structure-Based Design Principles for Enhanced Molecular Recognition

The ultimate goal of understanding the molecular interactions of a compound is to inform the design of new analogues with improved potency and selectivity. The structural information gleaned from in silico and in vitro studies of this compound would be pivotal in this regard.

For example, if molecular docking and MD simulations identify a specific hydrophobic pocket in a target enzyme that is not fully occupied by the propyl group, this would suggest that synthesizing derivatives with larger alkyl chains at this position could enhance binding affinity. Similarly, if the benzyl group is found to be amenable to substitution, adding electron-donating or electron-withdrawing groups could modulate its electronic properties and improve interactions with the target. A review of 1,2,4-triazole derivatives has shown that the addition of dihalobenzyl groups can be more effective for increasing antibacterial and antifungal efficacy compared to monohalobenzyl groups, highlighting the importance of such substitutions. nih.gov

The crystal structure of related compounds, such as 4-benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one, reveals how intermolecular forces like C-H···O hydrogen bonds and π–π stacking interactions dictate the crystal packing. nih.govnih.gov This underscores the importance of the spatial arrangement of the aromatic rings and the potential for these interactions to contribute to binding within a biological target.

Advanced Applications in Material Science and Electrochemistry

4-benzyl-1-propyl-1H-1,2,4-triazol-4-ium as a Component of Ionic Liquids (ILs)

Ionic liquids (ILs) are salts with melting points below 100 °C, known for their negligible vapor pressure, high thermal stability, and wide electrochemical windows. labpartnering.org 1,2,4-triazolium cations, such as this compound, are versatile building blocks for creating ILs. dtic.milmdpi.com These ILs are considered a new class of solvents and materials with potential to be a good alternative to more traditional imidazolium-based ILs for numerous applications. mdpi.com

The synthesis and properties of triazolium-based ILs are highly tunable. The design process typically involves a multi-step synthesis that allows for precise control over the final structure. researchgate.netnih.gov A common synthetic route is the "click" chemistry approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), followed by N-alkylation and anion metathesis (ion exchange). researchgate.netnih.govnih.gov

For this compound, the synthesis would involve the quaternization of a 1-propyl-1H-1,2,4-triazole precursor with a benzyl (B1604629) halide. nih.gov The choice of substituents is a critical design consideration that dictates the physicochemical properties of the resulting IL:

Cation Structure : The substituents on the triazolium ring, in this case, the propyl and benzyl groups, significantly influence properties like viscosity, melting point, and solubility. The presence of the aromatic benzyl group can introduce specific interactions such as π-π stacking, while the propyl group affects the cation's size and flexibility. eurekaselect.com

Key features that distinguish 1,2,4-triazolium ILs from their 1,2,3-triazolium and imidazolium (B1220033) counterparts include their high electrochemical stability and chemical stability, particularly under alkaline conditions. researchgate.netacs.org

Ionic liquids are promising materials for gas separation, particularly for capturing carbon dioxide (CO₂). labpartnering.orgnih.gov Their negligible volatility prevents contamination of the gas stream, a significant advantage over traditional amine-based solvents. labpartnering.org Triazolium-based ILs have shown particular promise in this area. mdpi.com

Research comparing 1,2,4-triazolium-based ILs with imidazolium-based ILs for CO₂ absorption has revealed that the triazolium variants can exhibit higher absorption capacity. mdpi.com This enhanced performance is partly attributed to their lower density and larger molar volume, which allows more free space for CO₂ molecules to occupy between the ions. mdpi.com The solubility of CO₂ is also heavily influenced by the anion, with anions like bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) generally showing higher solubility for CO₂ compared to others like tetrafluoroborate (B81430) ([BF₄]⁻). mdpi.com

CO₂ Solubility in Triazolium vs. Imidazolium Ionic Liquids at 25 °C
Ionic Liquid CationAnionMolar Volume (cm³/mol)CO₂ Absorption (mol CO₂/mol IL)Reference
1,2,4-Triazolium-based[TFSI]⁻295.30.35 mdpi.com
Imidazolium-based[TFSI]⁻315.50.32 mdpi.com
1,2,4-Triazolium-based[BF₄]⁻187.90.25 mdpi.com
Imidazolium-based[BF₄]⁻202.10.22 mdpi.com

The data indicates that triazolium-based ILs consistently demonstrate higher CO₂ solubility than their imidazolium counterparts with the same anion, making cations like this compound attractive candidates for developing more efficient carbon capture technologies. mdpi.com

Integration into Polymer Matrices and Composite Materials

The this compound cation can be incorporated into polymer structures to create poly(ionic liquid)s (PILs). nih.gov PILs are a class of polyelectrolytes that combine the properties of polymers with the unique characteristics of ionic liquids. nih.govacs.org This integration can be achieved by synthesizing a monomer containing the triazolium salt, such as a vinylbenzyl-functionalized triazolium, and then polymerizing it. acs.org

PILs based on 1,2,4-triazolium have been synthesized and investigated for their unique properties, such as thermal responsiveness. nih.govacs.org For instance, certain 1,2,4-triazolium-based PILs exhibit upper-critical-solution-temperature (UCST) or lower-critical-solution-temperature (LCST) behavior in specific organic solvents, meaning their solubility changes dramatically with temperature. nih.govacs.org This "smart" behavior makes them suitable for applications like temperature-controlled switches or responsive extraction systems. nih.gov

Furthermore, triazolium ILs can be integrated into composite materials. acs.org They can be combined with materials like graphene or supported on porous solids like alumina (B75360) to create functional composites. researchgate.nethidenisochema.com For example, supported ionic liquid phases (SILPs) using triazolium salts have been developed as catalysts for converting fructose (B13574) into 5-HMF, a valuable platform chemical. researchgate.net The triazolium cation can also be part of a cross-linker used to form hydrogels, tuning the mechanical properties of the resulting material. researchgate.net

Role in Electrochemical Processes and Electrolyte Development

Triazolium-based ionic liquids are recognized for their potential as electrolytes in various electrochemical devices, including dye-sensitized solar cells (DSSCs) and batteries. researchgate.neteurekaselect.com Their high ionic conductivity, wide electrochemical stability window, and low volatility are highly desirable properties for electrolyte materials. researchgate.nettandfonline.com

The 1,2,4-triazolium core, in particular, offers high electrochemical stability comparable to imidazolium ILs. researchgate.net Research on triazolium iodide salts as electrolytes in DSSCs has demonstrated their effectiveness. tandfonline.comclarku.edu In one study, a DSSC fabricated using a triazolium iodide electrolyte achieved a power conversion efficiency of 8%, a value comparable to devices using analogous imidazolium-based electrolytes. tandfonline.comclarku.edu The performance is attributed to the efficient dissociation and diffusion of the iodide/triiodide redox couple within the triazolium IL medium. tandfonline.comclarku.edu

Performance of a Dye-Sensitized Solar Cell (DSSC) with a Triazolium-Based Electrolyte
ParameterValueReference
Electrolyte CationTriazolium-functionalized tandfonline.comclarku.edu
Short Circuit Current Density (Jsc)26 mA/cm² tandfonline.comclarku.edu
Open Circuit Voltage (Voc)0.55 V tandfonline.com
Fill Factor (FF)0.55 tandfonline.com
Power Conversion Efficiency (PCE)8.04% tandfonline.com

Systematic studies comparing the transport properties of protic triazolium and imidazolium ILs have found that the cation's nature strongly influences dynamics. nih.gov Triazolium-based ILs tend to have slower dynamics (lower conductivity and diffusivity) due to stronger hydrogen bonding between the cation and anion, a result of the triazolium ring's higher acidity. nih.gov This highlights the trade-offs in designing ILs, where enhanced intermolecular interactions might improve stability but reduce ion mobility.

Supramolecular Assembly and Self-Organizing Systems

The structure of the this compound cation is well-suited for participating in supramolecular assembly and the formation of self-organizing systems. These ordered structures are governed by non-covalent interactions.

Key interactions involving this cation include:

π-π Stacking : The presence of the benzyl group provides an aromatic ring capable of engaging in π-π stacking interactions with other aromatic moieties. nih.gov

Hydrogen Bonding : The C-H bonds on the triazolium ring are polarized due to the electron-withdrawing nitrogen atoms, making them potential hydrogen bond donors. nih.gov This can lead to the formation of networks, as seen in the crystal packing of related triazole compounds. nih.gov

Electrostatic Interactions : As a cation, it naturally engages in strong electrostatic interactions with anions, which is the fundamental basis of ionic liquid and poly(ionic liquid) structures. nih.gov

These interactions can drive the self-assembly of materials into organized structures. For example, certain triazolium-based PILs can form organogels, where the polymer chains create a 3D network that immobilizes an organic solvent. acs.org In other systems, dual-cationic PILs containing both triazolium and imidazolium moieties have been shown to form supramolecular porous membranes through a water-initiated phase separation and cross-linking process. nih.gov The specific arrangement of cations and anions can lead to the creation of materials with ordered pores and unique functional properties. nih.gov The crystal structure of a related compound, 4-benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one, shows that molecules are linked by C-H···O hydrogen bonds and π-π stacking, resulting in zigzag chains, demonstrating the inherent tendency of these structures to self-organize. nih.gov

Future Research Directions and Unresolved Challenges

Development of Novel and Efficient Synthetic Methodologies for Diversified Triazolium Architectures

The synthesis of triazolium salts is a cornerstone of their application. Traditional methods often involve multi-step procedures that can be inefficient and may not be suitable for creating a wide diversity of structures. nih.gov Future research will likely focus on developing more streamlined and versatile synthetic routes.

A significant challenge lies in the late-stage functionalization of the triazolium core. nih.gov Developing methods to introduce diverse substituents at a late stage would allow for the rapid generation of catalyst libraries with tailored steric and electronic properties. nih.govacs.org This could involve innovative cross-coupling strategies on a stable triazoline intermediate, followed by re-oxidation to the triazolium salt. nih.gov

Furthermore, the traditional synthesis of 1-aryl-substituted 1,2,4-triazolium salts often utilizes water-sensitive oxadiazolium intermediates and potentially hazardous reagents like perchloric acid. thieme-connect.de Alternative, milder, and more functional-group-tolerant methods, such as copper-catalyzed N-arylation with diaryliodonium salts, represent a promising avenue for future exploration. acs.org The development of one-pot or multicomponent reactions for the direct synthesis of highly substituted triazolium salts from simple starting materials is another key area for advancement, aiming for higher efficiency and atom economy. mdpi.com

Synthetic Strategy Advantages Challenges/Future Scope
Late-Stage FunctionalizationRapid diversification of catalyst structures. nih.govStability of intermediates, development of compatible reaction conditions. nih.gov
Copper-Catalyzed N-ArylationMilder conditions, tolerance of various functional groups. acs.orgCatalyst cost and removal, expanding the scope of arylating agents.
Multicomponent ReactionsHigh atom economy, operational simplicity. mdpi.comControl of regioselectivity, discovery of new reaction pathways.
"Click" ChemistryHigh efficiency and regioselectivity for 1,2,3-triazoliums. researchgate.netresearchgate.netAdaptation to 1,2,4-triazolium synthesis, development of new "click" reactions.

Elucidation of Complex Reaction Mechanisms Using Advanced Spectroscopic and Computational Approaches

A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient and selective catalysts. For triazolium-based catalysts, this involves studying the formation and reactivity of the corresponding N-heterocyclic carbene (NHC). The deprotonation of the triazolium salt to form the NHC is a critical step, and the factors influencing this equilibrium, such as solvent effects and the nature of the substituents, require further investigation. mdpi.com

Advanced spectroscopic techniques, such as in-situ NMR and stopped-flow kinetics, can provide valuable insights into the transient intermediates and transition states involved in catalytic cycles. mdpi.com Combining these experimental approaches with high-level computational studies, like Density Functional Theory (DFT), can offer a detailed picture of the reaction pathways, including the energies of intermediates and the origins of stereoselectivity. mdpi.com For instance, DFT analyses have been used to understand the conformational preferences of triazolium salts and the mechanism of C(3)-H/D exchange. mdpi.com

Future research should aim to build comprehensive mechanistic models for a wider range of NHC-catalyzed reactions, moving beyond well-established transformations to more complex and synthetically challenging reactions. acs.org This will enable the prediction of catalyst performance and the in-silico design of novel catalysts with enhanced activity and selectivity.

Expansion of Catalytic Scope and Efficiency in Under-explored Transformations

While triazolium-derived NHCs have been successfully employed in a variety of transformations, including the benzoin (B196080) and Stetter reactions, there is significant potential to expand their catalytic scope. thieme-connect.de A key area of future research is the application of these catalysts in novel and under-explored chemical transformations. This includes the development of enantioselective variants of known reactions and the discovery of entirely new catalytic cycles. acs.org

For example, recent work has shown that triazolium salts can act as Lewis acid catalysts, opening up new avenues for their application beyond traditional NHC catalysis. organic-chemistry.orgresearchgate.net Further exploration of this Lewis acidic character could lead to the development of novel catalytic systems for a range of organic transformations. organic-chemistry.orgresearchgate.net

Interdisciplinary Research at the Interface of Chemical Science and Engineering

The applications of triazolium compounds extend beyond traditional synthetic chemistry, offering exciting opportunities for interdisciplinary research. In materials science, triazolium-based ionic liquids are being investigated as novel solvents for biopolymers like cellulose, which could have significant implications for sustainable industrial processes. acs.org Their unique physicochemical properties, such as high thermal stability and tunable viscosity, make them attractive for a variety of applications. researchgate.net

The interface with chemical engineering is crucial for translating laboratory-scale discoveries into practical applications. This includes the development of scalable and continuous-flow processes for the synthesis of triazolium salts and their use in catalysis. Immobilizing triazolium-based catalysts on solid supports is another important area of research, as it facilitates catalyst recovery and reuse, making processes more economically viable and environmentally friendly. rsc.org

Furthermore, the biological activity of some triazolium compounds as antifungal or antimicrobial agents suggests potential applications in medicinal chemistry and agriculture. acs.orgnih.gov Collaborative research between chemists, biologists, and engineers will be essential to fully explore and exploit the potential of these versatile compounds in diverse fields.

Addressing Challenges in Catalyst Lifetime, Selectivity, and Environmental Sustainability

Despite the many successes of triazolium-based catalysis, several challenges remain. Catalyst lifetime and stability can be limiting factors, particularly in industrial settings. Research into more robust catalyst architectures that can withstand harsh reaction conditions and multiple catalytic cycles is needed. This may involve the design of sterically hindered or electronically stabilized triazolium salts. acs.org

Improving selectivity, including chemo-, regio-, and stereoselectivity, is a constant pursuit in catalysis. For triazolium-based systems, this requires a deeper understanding of the subtle interplay between the catalyst structure, substrate, and reaction conditions. The development of bifunctional catalysts, incorporating a secondary functional group to direct the reaction, is a promising strategy to enhance selectivity. nih.gov

Finally, environmental sustainability is a critical consideration. cmu.eduacdlabs.com The development of "green" synthetic routes to triazolium salts using non-toxic reagents and solvents is highly desirable. mdpi.com Furthermore, the use of catalysts derived from abundant and non-toxic metals in conjunction with triazolium ligands is an important area of research. cmu.edu The design of recyclable catalytic systems, for instance by using ionic liquid-supported or polymer-immobilized triazolium salts, will be key to minimizing the environmental impact of chemical processes. rsc.orgresearchgate.net The ultimate goal is to develop highly active, selective, and robust catalysts that operate under mild conditions and can be easily recovered and reused, contributing to a more sustainable chemical industry. cmu.eduacdlabs.com

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-benzyl-1-propyl-1H-1,2,4-triazol-4-ium, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, triazolium salts are often prepared by alkylation of 1,2,4-triazole derivatives with alkyl halides in polar solvents (e.g., ethanol or acetonitrile) under reflux. Optimization includes adjusting stoichiometry, solvent choice (e.g., absolute ethanol with glacial acetic acid as a catalyst), and reaction time (4–12 hours) to maximize yield . Purification typically involves vacuum evaporation and recrystallization .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and proton environments.
  • Single-Crystal X-ray Diffraction : Resolves molecular geometry and cation-anion interactions (e.g., perchlorate counterion coordination) .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity and quantifies impurities (e.g., residual triazole precursors) using C18 columns and UV detection .

Q. What safety protocols are critical when handling 1,2,4-triazolium salts in the laboratory?

  • Methodology :

  • Waste Management : Segregate halogenated byproducts (e.g., from benzyl halide precursors) and neutralize acidic waste before disposal .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal exposure to reactive intermediates.
  • Emergency Procedures : Immediate rinsing with water for eye/skin contact and consultation with a physician for inhalation exposure .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data for triazolium derivatives be resolved?

  • Methodology : Cross-validate using complementary techniques:

  • Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-N stretching at ~1600 cm⁻¹).
  • X-ray Crystallography : Resolve positional disorder in counterions or substituents (e.g., perchlorate anions in crystal lattices) .

Q. What experimental approaches are used to determine the pKa of 1,2,4-triazolium salts?

  • Methodology : Perform potentiometric titrations in non-aqueous solvents (e.g., isopropyl alcohol, acetone) using tetrabutylammonium hydroxide (TBAH) as a titrant. Plot mV vs. titrant volume to calculate half-neutralization potentials (HNPs) and derive pKa values. Ensure electrode calibration and controlled ionic strength .

Q. How do structural modifications (e.g., benzyl vs. fluorobenzyl substituents) influence the biological activity of triazolium derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying substituents (e.g., electron-withdrawing groups like -F or -Cl) and test antimicrobial activity via microdilution assays.
  • Lipophilicity Analysis : Measure logP values to correlate substituent hydrophobicity with membrane permeability. Fluorobenzyl groups enhance lipophilicity, improving bioavailability .

Q. What strategies mitigate impurities during large-scale synthesis of triazolium salts?

  • Methodology :

  • Process Analytical Technology (PAT) : Monitor reactions in real-time using in-line HPLC or Raman spectroscopy to detect intermediates.
  • Column Chromatography : Use silica gel or reverse-phase columns to remove unreacted benzyl halides or triazole precursors .

Q. How can computational methods predict the stability of triazolium-based ionic liquids?

  • Methodology : Perform density functional theory (DFT) calculations to optimize molecular geometries and calculate binding energies between cations and anions. Molecular dynamics simulations can assess thermal stability and solvent interactions .

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